molecular formula C24H23F3N2O4 B3481949 {5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

{5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B3481949
M. Wt: 460.4 g/mol
InChI Key: UUNKHLUBDDLSMT-UHFFFAOYSA-N
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Description

The compound {5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic molecule that features a furan ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multiple steps, including the formation of the furan and piperazine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted furans, piperazines, and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands, given the presence of the piperazine ring, which is a common motif in bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or psychiatric disorders due to the presence of the piperazine moiety.

Industry

Industrially, this compound may find applications in the synthesis of specialty chemicals or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of {5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the piperazine ring could form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone apart is the combination of the furan and piperazine rings with the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability, potentially leading to unique biological activities.

Properties

IUPAC Name

[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O4/c1-31-20-7-2-3-8-21(20)32-16-19-9-10-22(33-19)23(30)29-13-11-28(12-14-29)18-6-4-5-17(15-18)24(25,26)27/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNKHLUBDDLSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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